(E)-3-(3-((4-benzylpiperidin-1-yl)sulfonyl)-4-methylphenyl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-methylphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-17-7-8-19(9-10-22(24)25)16-21(17)28(26,27)23-13-11-20(12-14-23)15-18-5-3-2-4-6-18/h2-10,16,20H,11-15H2,1H3,(H,24,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDCUSKQJKIKO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332258 | |
| Record name | (E)-3-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-methylphenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
452089-33-7 | |
| Record name | (E)-3-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-methylphenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-3-(3-((4-benzylpiperidin-1-yl)sulfonyl)-4-methylphenyl)acrylic acid, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H25NO4S
- Molecular Weight : 399.505 g/mol
The presence of the benzylpiperidine moiety is crucial for its biological interactions, while the sulfonyl and acrylic acid groups contribute to its chemical reactivity and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and enzymes. Key mechanisms include:
- Receptor Modulation : The benzylpiperidine segment may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : The sulfonyl group can modulate enzyme activity, potentially inhibiting pathways involved in inflammation and cancer progression.
Anticancer Activity
Recent studies have demonstrated the anticancer properties of similar compounds featuring the benzylpiperidine structure. For instance, derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 ± 2 | Apoptosis induction |
| Compound B | MCF-7 | 20 ± 3 | Cell cycle arrest |
Insecticidal Activity
A related study focused on the larvicidal activity against Aedes aegypti, revealing that compounds with similar structural features exhibited significant toxicity:
| Compound | LC50 (µM) | LC90 (µM) |
|---|---|---|
| Temephos (Control) | <10.94 | - |
| Compound 4 | 28.9 ± 5.6 | 162.7 ± 26.2 |
These findings suggest that modifications in the chemical structure can enhance insecticidal efficacy while maintaining low toxicity towards mammals .
Case Study 1: Antitumor Effects
In a study exploring the antitumor effects of related compounds, researchers found that a derivative with a similar piperidine structure exhibited significant inhibition of tumor growth in xenograft models. The study utilized various assays to evaluate cell viability and apoptosis markers, demonstrating a strong correlation between structural modifications and biological activity.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of compounds similar to this compound in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Key Structural Features :
- Core structure : (E)-acrylic acid (CH₂=CHCOOH) conjugated to a substituted phenyl ring.
- Substituents: 4-Methyl group: Enhances lipophilicity and steric bulk.
Predicted Physicochemical Properties :
- Molecular formula: C₂₂H₂₃NO₄S (estimated).
- Molecular weight : ~397.4 g/mol (calculated).
- Acidity (pKa) : Estimated ~4.3–4.5 (similar to sulfonamide-containing acrylic acids ).
- Lipophilicity (LogP) : Higher than simpler acrylic acids due to benzylpiperidine and methyl groups.
Potential Applications: While direct pharmacological data are unavailable, structural analogs suggest roles as enzyme inhibitors (e.g., tyrosine kinase or sulfotransferase targets) or intermediates in drug synthesis .
Structural and Functional Analogues
The compound is compared to three key analogs (Table 1):
Table 1: Comparative Analysis of Structural Analogues
Detailed Analysis of Key Differences
Substituent Effects on Acidity and Solubility
- Target Compound: The sulfonamide group (pKa ~4.4) and methyl substituent reduce solubility in aqueous media compared to caffeic acid (pKa₁ ~4.5, pKa₂ ~8.9) .
- Caffeic Acid : The 3,4-dihydroxy groups lower the first dissociation constant (pKa₁ ~4.5) and introduce antioxidant activity via radical scavenging .
- (E)-3-(Pyridin-4-yl)acrylic Acid : The pyridine nitrogen lowers acidity (pKa ~2.8) and enables coordination with metal ions, making it suitable for supramolecular chemistry .
Supramolecular and Crystallographic Behavior
- (E)-3-(Pyridin-4-yl)acrylic Acid : Forms hydrogen-bonded dimers and π-stacking interactions, enabling applications in crystal engineering .
- Target Compound : The bulky benzylpiperidine group may hinder crystallization, necessitating advanced techniques (e.g., SHELX-based refinement ) for structural elucidation.
Q & A
Q. What synthetic methodologies are recommended for synthesizing (E)-3-(3-((4-benzylpiperidin-1-yl)sulfonyl)-4-methylphenyl)acrylic acid, and how can reaction conditions be optimized?
A Knoevenagel condensation approach is commonly employed for analogous acrylic acid derivatives. Key steps include:
- Reagent selection : Use malonic acid and aldehydes in pyridine under reflux (3–5 hours) to form the α,β-unsaturated carboxylic acid backbone .
- Precipitation : Acidification with HCl to isolate the product, followed by recrystallization (e.g., slow water evaporation for high-purity crystals) .
- Sulfonylation : Introduce the 4-benzylpiperidine sulfonyl group via nucleophilic substitution, optimizing temperature (60–80°C) and solvent polarity (e.g., DMF) to enhance yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry (E/Z configuration) via H NMR coupling constants ( Hz for α,β-unsaturated protons) .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm) and carboxylic acid (O–H, ~2500–3000 cm) functional groups .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H] peak) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
- Refinement Software : Use SHELXL for high-resolution refinement, leveraging restraints for disordered sulfonyl or benzyl groups .
- Hydrogen Bonding Analysis : Identify π-π stacking or C–H···O interactions via Mercury software to resolve ambiguities in unit cell packing .
- Twinned Data : Apply TWINABS for scaling and HKLF5 in SHELXL to model overlapping reflections in cases of pseudo-merohedral twinning .
Q. What computational strategies predict supramolecular interactions influencing crystal packing?
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H···O/S interactions) using CrystalExplorer, correlating with CSD survey data on sulfonamide derivatives .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential surfaces and dipole moments, guiding solvent selection for co-crystallization .
- Docking Studies : Map sulfonyl-piperidine interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize bioactivity .
Q. How does the sulfonyl-piperidine moiety influence physicochemical and pharmacological properties?
- Solubility : The sulfonyl group enhances water solubility via H-bonding, while the benzylpiperidine moiety increases lipophilicity (logP ~2.5–3.5), balancing bioavailability .
- Steric Effects : Piperidine conformation (chair vs. boat) impacts binding pocket accessibility; X-ray data show a chair conformation with equatorial sulfonyl orientation .
- Stability : Sulfonamides resist hydrolysis under physiological pH (4–8), confirmed by accelerated stability studies (40°C/75% RH for 28 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
